

"1-Palmitoyl-3-lauroyl-rac-glycerol" physical state and appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Palmitoyl-3-lauroyl-rac-glycerol**

Cat. No.: **B3026061**

[Get Quote](#)

In-Depth Technical Guide: 1-Palmitoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule, a class of glycerolipids where two of the hydroxyl groups of glycerol are esterified with fatty acids. In this particular molecule, palmitic acid (a 16-carbon saturated fatty acid) is attached at the sn-1 position, and lauric acid (a 12-carbon saturated fatty acid) is at the sn-3 position of the glycerol backbone. The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers. As a diacylglycerol, it plays a significant role in various biological processes, including acting as a second messenger in signal transduction pathways and serving as a precursor for the synthesis of other lipids. Understanding its physical and chemical properties is crucial for its application in research, particularly in studies related to lipid metabolism, cell signaling, and as a component in drug delivery systems.

Physical State and Appearance

Based on supplier documentation, **1-Palmitoyl-3-lauroyl-rac-glycerol** is supplied as a solid at ambient temperature.^[1] While a specific description of its color and crystalline form is not

widely available in the reviewed literature, analogous di- and triacylglycerols are typically white to off-white waxy or crystalline solids.

Quantitative Physical and Chemical Data

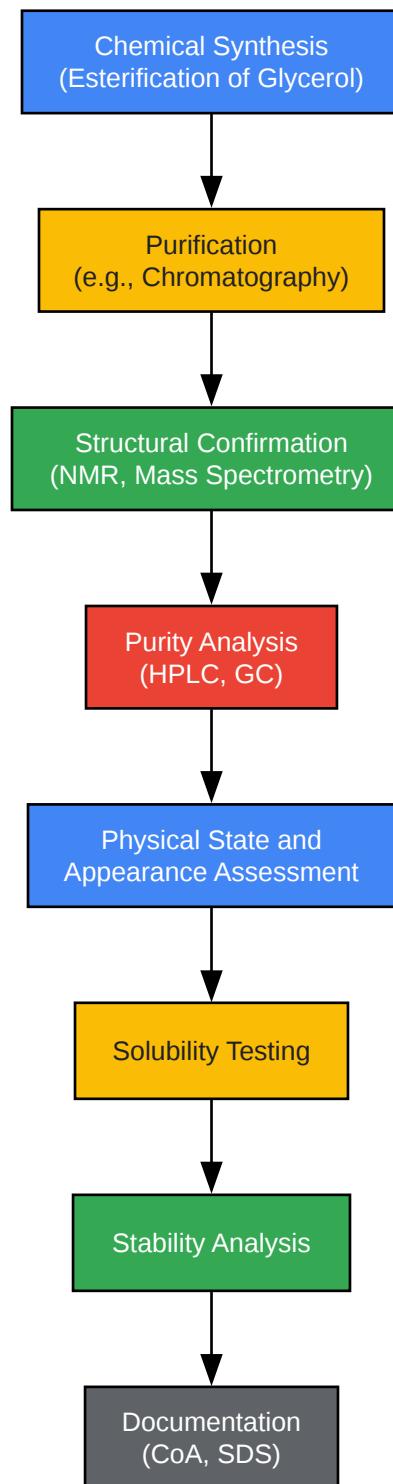
The following table summarizes the key quantitative data available for **1-Palmitoyl-3-lauroyl-rac-glycerol**.

Property	Value	Source(s)
Physical State	Solid	[1]
CAS Number	51604-53-6	
Molecular Formula	C ₃₁ H ₆₀ O ₅	[1]
Molecular Weight	512.8 g/mol	[1]
Purity	≥98%	[1]
Solubility		
DMSO	~30 mg/mL	[1]
DMF	~20 mg/mL	[1]
Ethanol	~0.25 mg/mL	[1]
PBS (pH 7.2)	~0.7 mg/mL	[1]
Storage Temperature	-20°C	[1]
Stability	≥4 years (at -20°C)	[1]

Experimental Protocols

The quantitative data presented in this guide are typically determined using standardized analytical methods. While specific experimental protocols for this exact molecule are not detailed in the readily available literature, the following outlines the general methodologies used for determining such properties for lipid compounds.

Determination of Physical State and Appearance


- Methodology: Visual inspection at standard ambient temperature and pressure (SATP; 25 °C and 100 kPa). The sample is observed for its form (e.g., crystalline, amorphous, waxy solid, liquid) and color against a white background.

Determination of Solubility

- Methodology: A standard protocol involves the preparation of a saturated solution of the compound in a given solvent at a specified temperature. This can be achieved by adding an excess amount of the solid to a known volume of the solvent and allowing it to equilibrate with agitation. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) or by gravimetric analysis after solvent evaporation.

Logical Workflow for Characterization

The process of characterizing the physical properties of a synthesized lipid like **1-Palmitoyl-3-lauroyl-rac-glycerol** follows a logical progression from synthesis to detailed analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. ["1-Palmitoyl-3-lauroyl-rac-glycerol" physical state and appearance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026061#1-palmitoyl-3-lauroyl-rac-glycerol-physical-state-and-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com